molecular formula C18H18ClNO6 B2462854 [(4-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE CAS No. 455933-67-2

[(4-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE

Cat. No.: B2462854
CAS No.: 455933-67-2
M. Wt: 379.79
InChI Key: LRLDBGHFZOFSMU-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate ( 1003727-04-5, Molecular Formula: C18H17ClFNO6) is a high-purity synthetic organic compound designed for use as a key intermediate in research and development . Its molecular structure features a carbamoyl ester linkage integrating a 4-chloro-2-fluorophenyl group and a 3,4,5-trimethoxybenzoate moiety . This specific arrangement, particularly the presence of halogen (chloro and fluoro) and multiple methoxy substituents, is engineered to enhance reactivity and binding affinity, making it a valuable molecular scaffold for constructing bioactive molecules in pharmaceutical and agrochemical discovery . The compound is part of the benzanilide-derived chemical family, which is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in ligands that interact with a wide array of biological targets . Related N-phenylbenzamide derivatives have demonstrated potent biological activity in scientific literature, including broad-spectrum antiviral effects, underscoring the research potential of this chemical class . With well-defined chemical properties and consistent performance in coupling reactions, this compound is supplied for research applications such as targeted molecular modifications and the synthesis of novel experimental compounds . This product is intended for laboratory research use only and is not classified or approved for diagnostic, therapeutic, personal, or veterinary applications. Researchers should handle this material according to all applicable laboratory safety guidelines.

Properties

IUPAC Name

[2-(4-chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO6/c1-23-14-8-11(9-15(24-2)17(14)25-3)18(22)26-10-16(21)20-13-6-4-12(19)5-7-13/h4-9H,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLDBGHFZOFSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(4-chloroanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve optimal yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(4-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloroaniline moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted anilines or thiols.

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential pharmacological properties. Research indicates that derivatives of chlorophenylcarbamates exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer lines.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of chlorophenylcarbamates and their effects on human cancer cell lines. The results demonstrated that these compounds could effectively reduce tumor growth in vitro, suggesting potential for further development as anticancer agents .

Agricultural Applications

[(4-Chlorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate may also serve as an agrochemical. Its structural characteristics suggest it could act as a pesticide or herbicide, particularly against fungal pathogens.

Case Study : A patent application (WO2014128069A1) discusses the use of related compounds for inducing plant defense mechanisms against pathogens. This indicates that similar carbamate derivatives may enhance resistance in crops, thus reducing the need for conventional pesticides .

Mechanism of Action

The mechanism of action of [(4-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, altering its activity and affecting the biochemical processes it regulates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on functional groups and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (approx.) Functional Groups Hypothesized Applications Reference
[(4-Chlorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate 3,4,5-trimethoxybenzoyl, 4-Cl-carbamoyl ~409.8 g/mol Ester, carbamate, aryl chlorides Agrochemicals, enzyme inhibitors -
3-{(E)-[(3,4,5-Trimethoxybenzoyl)hydrazono]methyl}phenyl 4-chlorobenzoate 3,4,5-trimethoxybenzoyl, hydrazone, 4-Cl ~496.9 g/mol Hydrazone, ester, aryl chlorides Chelation agents, metal sensors
Trimethacarb (2,3,5-trimethylphenyl methylcarbamate) Methylcarbamate, trimethylphenyl ~207.2 g/mol Carbamate Insecticide (carbamate class)
Methyl 3,4,5-trimethoxy-2-nitrobenzoate 3,4,5-trimethoxybenzoyl, nitro ~285.2 g/mol Ester, nitro group Reactive intermediates

Key Observations

Structural Differences :

  • The hydrazone derivative () replaces the carbamoyl group with a hydrazone linker, enhancing metal-binding capacity but reducing hydrolytic stability compared to carbamates .
  • Trimethacarb () shares the carbamate group but lacks aromatic methoxy substituents, resulting in lower molecular weight and likely faster metabolic degradation .
  • Methyl 3,4,5-trimethoxybenzoate derivatives () retain the ester core but vary in substituents (e.g., nitro groups), which increase reactivity for electrophilic substitutions .

Biological Activity: The target compound’s 3,4,5-trimethoxybenzoyl group may enhance lipid solubility and cellular uptake compared to non-methoxy analogs like trimethacarb.

Physicochemical Properties: The hydrazone analog () likely exhibits lower solubility in nonpolar solvents due to polar hydrazone bonds, whereas the target compound’s ester and carbamate groups balance lipophilicity and hydrolytic stability. Nitro-substituted esters () are more reactive but less stable under basic conditions compared to the chloro-substituted target compound .

Research Findings and Limitations

  • Evidence Gaps: No direct biological data for the target compound exists in the provided evidence. Comparisons rely on structural parallels to known compounds (e.g., carbamate pesticides in ).
  • Contradictions : While trimethacarb is a confirmed pesticide, the target compound’s larger size and methoxy groups may limit its utility in field applications due to higher synthesis costs or environmental persistence.

Biological Activity

[(4-Chlorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C16_{16}H18_{18}ClN1_{1}O5_{5}
  • CAS Number : 940-36-3
  • Molecular Weight : 345.78 g/mol

The compound features a benzanilide core, which is known for its diverse biological activities. The presence of the chlorophenyl and trimethoxy groups contributes to its pharmacological profile.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, benzanilides have been shown to inhibit enzymes such as acetyl-CoA carboxylase and farnesyl transferase, which are crucial in cancer cell proliferation and survival .

Case Study : A study involving the compound demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural components allow it to interact with bacterial cell membranes, disrupting their integrity.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

This table summarizes the antimicrobial efficacy observed in laboratory settings.

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Membrane Disruption : It alters the permeability of microbial membranes, leading to cell lysis.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption with a half-life conducive for therapeutic applications. Studies indicate that the compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(4-chlorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate, and how can stereochemical purity be ensured?

  • Methodology : The synthesis typically involves sequential esterification and carbamoylation steps. For example, the 3,4,5-trimethoxybenzoate ester moiety can be prepared via acid-catalyzed esterification using methanol, followed by coupling with a 4-chlorophenyl isocyanate derivative under anhydrous conditions . Solvents like dichloromethane or acetonitrile are critical for maintaining reaction efficiency and minimizing side reactions . To ensure stereochemical integrity, chiral HPLC or NMR-based stereochemical analysis should be employed post-synthesis .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the presence of methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and carbamate carbonyl signals (δ 155–160 ppm) .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) can verify molecular ion peaks (e.g., [M+H]+^+) and detect impurities .
  • FT-IR : Confirm ester (C=O stretch at ~1700 cm1^{-1}) and carbamate (N-H bend at ~1530 cm1^{-1}) functional groups .

Q. What are the primary pharmacological applications of this compound in preclinical research?

  • Methodology : The compound’s structural analogs (e.g., trimebutine derivatives) exhibit antispasmodic and analgesic effects via modulation of gastrointestinal motility and opiate receptor agonism . In vitro assays (e.g., isolated tissue models) and in vivo rodent studies are used to evaluate dose-dependent responses. Receptor binding assays (e.g., competitive displacement with radiolabeled ligands) can elucidate mechanisms .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity and metabolic stability of this compound?

  • Methodology : Synthesize enantiomers using chiral catalysts (e.g., BINOL-derived ligands) and compare pharmacokinetic parameters (e.g., plasma half-life, metabolic clearance) in animal models. For instance, deuterated analogs (e.g., Methyl 3,4,5-Trimethoxybenzoate-[d9]) can track metabolic pathways via LC-MS/MS . Activity differences between stereoisomers can be tested in receptor-specific assays (e.g., μ-opiate receptor binding) .

Q. How can researchers resolve contradictions in reported in vitro vs. in vivo efficacy data?

  • Methodology :

  • In vitro-in vivo correlation (IVIVC) : Use physiologically based pharmacokinetic (PBPK) modeling to account for bioavailability limitations (e.g., first-pass metabolism).
  • Metabolite profiling : Identify active metabolites (e.g., via liver microsome incubations) that may contribute to in vivo effects not observed in cell-based assays .
  • Tissue distribution studies : Radiolabel the compound (e.g., 14C^{14}\text{C}-labeling) to quantify accumulation in target organs .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methodology :

  • pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. The ester group is prone to hydrolysis in acidic conditions; prodrug strategies (e.g., tert-butyl carbamate protection) may enhance stability .
  • Light/thermal stability : Accelerated stability testing (40°C/75% RH) with LC-MS monitoring can identify degradation products (e.g., demethylated derivatives) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodology :

  • Analog synthesis : Modify the carbamoyl group (e.g., replace 4-chlorophenyl with fluorophenyl) or trimethoxybenzoate moiety (e.g., introduce nitro or cyano substituents) .
  • Bioactivity testing : Screen analogs in functional assays (e.g., intestinal smooth muscle contraction inhibition) and correlate substituent effects with IC50_{50} values .
  • Computational modeling : Docking studies (e.g., AutoDock) can predict binding affinities to target receptors (e.g., opiate receptors) .

Key Considerations for Researchers

  • Contradictions in Evidence : Variability in synthetic yields (Table 1) suggests solvent polarity and base selection critically impact reaction efficiency .
  • Data Gaps : Solubility and thermal decomposition profiles are not widely reported; researchers should prioritize these studies using differential scanning calorimetry (DSC) and shake-flask methods .

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